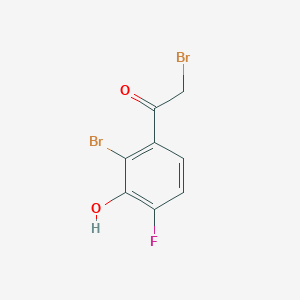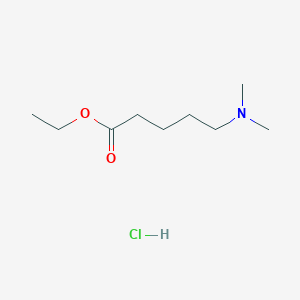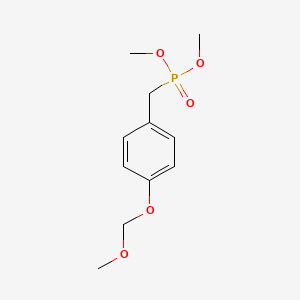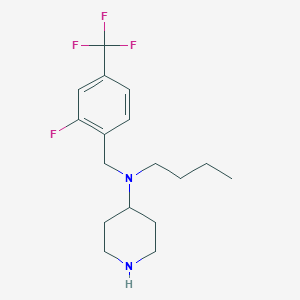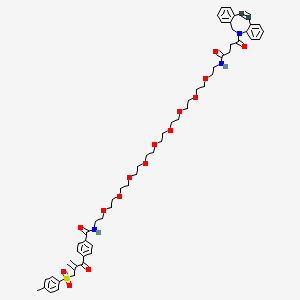
(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl typically involves the reaction of 1,1’-bicyclopentyl-2,2’-diol with diphenylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The product is then purified using column chromatography to obtain the desired chiral ligand with high purity .
Industrial Production Methods
In an industrial setting, the production of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: New phosphine derivatives with different functional groups.
科学的研究の応用
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals[][3].
作用機序
The mechanism by which (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination forms a stable complex that facilitates various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products .
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral phosphine ligand used in asymmetric catalysis.
(1R,2R)-(+)-1,2-Diphenylethylenediamine: A chiral diamine ligand used in asymmetric synthesis.
Uniqueness
(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is unique due to its bicyclic structure, which provides enhanced stability and rigidity compared to other chiral phosphine ligands. This structural feature contributes to its high enantioselectivity and efficiency in catalytic reactions .
特性
CAS番号 |
186803-02-1 |
|---|---|
分子式 |
C34H36P2 |
分子量 |
506.6 g/mol |
IUPAC名 |
[(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane |
InChI |
InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1 |
InChIキー |
UKCDADXCAXXBGR-YFRBGRBWSA-N |
異性体SMILES |
C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


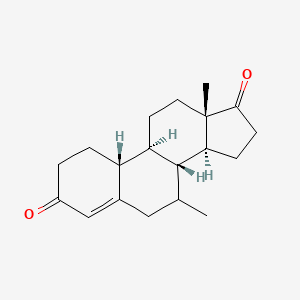
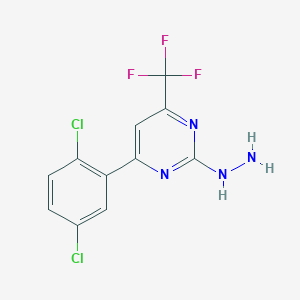
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
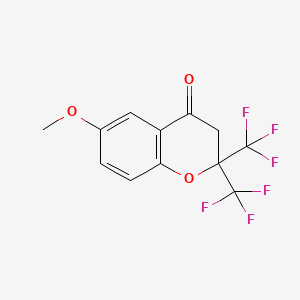
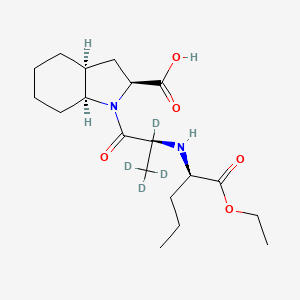
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
